2-Chloro-3-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-8-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-8-methylquinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a chloro group, an ethoxymethyl-substituted pyrrolidine ring, and a methyl group attached to the quinoline core, making it a unique structure with potential for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-8-methylquinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of chloroquinoline derivatives and ethoxymethyl-substituted pyrrolidine intermediates. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-8-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to create different derivatives.
Cyclization: The compound can participate in cyclization reactions to form new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
Scientific Research Applications
2-Chloro-3-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-8-methylquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-8-methylquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of microbial growth, modulation of immune responses, or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: A simpler quinoline derivative with similar chemical properties but lacking the ethoxymethyl-pyrrolidine and methyl groups.
3-(Ethoxymethyl)pyrrolidine-1-carbonyl-quinoline: A related compound with a similar structure but different substitution patterns.
8-Methylquinoline: A quinoline derivative with a methyl group at the 8-position but lacking the chloro and ethoxymethyl-pyrrolidine groups.
Uniqueness
2-Chloro-3-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-8-methylquinoline is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
(2-chloro-8-methylquinolin-3-yl)-[3-(ethoxymethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-3-23-11-13-7-8-21(10-13)18(22)15-9-14-6-4-5-12(2)16(14)20-17(15)19/h4-6,9,13H,3,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKBKMOTFIGNPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=O)C2=CC3=CC=CC(=C3N=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.